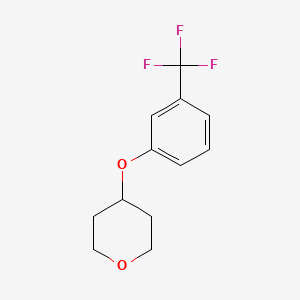

4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

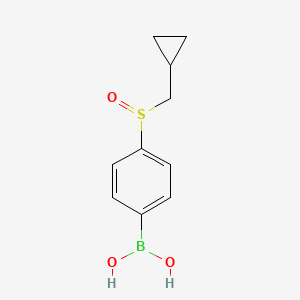

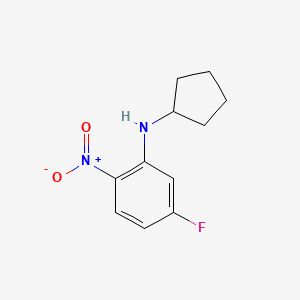

“4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran” is a chemical compound with the CAS Number: 1257664-99-5 . It has a molecular weight of 246.23 and its IUPAC name is 4-[3-(trifluoromethyl)phenoxy]tetrahydro-2H-pyran .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H13F3O2 . The InChI code for this compound is 1S/C12H13F3O2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10H,4-7H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 246.23 . Further properties such as melting point, boiling point, and solubility would need to be determined experimentally.科学的研究の応用

Pyrolysis Studies

The gas-phase pyrolysis of tetrahydropyranyl phenoxy ethers, including 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran, has been extensively studied. The reactions are homogeneous, unimolecular, and consistent with the first-order rate law, leading to the formation of 3,4-dihydro-2H-pyran (DHP) and corresponding substituted phenols. Detailed kinetics and mechanisms of these pyrolysis reactions, including the Arrhenius equations and the effect of substituents on the rate constants, have been documented. These studies are crucial for understanding the thermal stability and decomposition pathways of these compounds under varying conditions (Álvarez-Aular et al., 2018).

Synthesis of Complex Organic Structures

This compound is a versatile compound used in the synthesis of complex organic structures. For instance, it's employed in the microwave-mediated synthesis of 3,4,4a,11a-tetrahydro-5-phenyl/5-(4’-substituted phenyl)-2H-indeno[1,2-b]pyrano[3,2-e]pyran-6(5H)-ones under inverse Diels-Alder reaction conditions. These synthetic strategies facilitate the rapid construction of polycyclic architectures, integral parts of the structure of many natural products (Sharma et al., 2007).

Ligand Synthesis and Metal Complex Formation

The compound serves as a precursor in the synthesis of complex ligands and their subsequent metal complexes. For instance, it's involved in the synthesis of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran (L1) and its reaction with iodine, as well as the ligation of L1 with metals like Ru(II), Cu(I), and Hg(II). These complexes, characterized structurally and by NMR, have potential applications in catalysis and material science (Singh et al., 2001).

Catalysis

The compound plays a significant role in catalysis. For instance, its derivatives, like 3,4-dihydro-2H-pyran, are used in the tetrahydropyranylation of alcohols and phenols with high efficiency and under mild conditions. Such catalytic processes are crucial for the protection of alcohols and phenols, enhancing their utility in various synthetic applications (Moghadam et al., 2010).

作用機序

Target of Action

The primary target of 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran is a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, tissue remodeling, and disease processes, such as arthritis and metastasis.

特性

IUPAC Name |

4-[3-(trifluoromethyl)phenoxy]oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOYASNJAXWLCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682169 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-99-5 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B566890.png)

![7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B566897.png)

![5-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B566898.png)